Patent-Based Antitumor Activity Annotation Suggests Potential Differentiation from Non-Chlorinated Analogs
A commercial supplier datasheet for a compound cross-referenced with CAS 883793-23-5 annotates the compound with antitumor activity, broad-spectrum kinase inhibition, Raf kinase inhibition, apoptosis induction, and cytostatic properties [1]. These annotations, while lacking matched quantitative comparator data, suggest potential biological activity for the 4-chloro analog. In the absence of equivalent annotations for the 4-fluoro (CAS 883794-76-1) or 4-methyl (CAS 477334-12-6) analogs in the same database, this represents a qualitative differentiation point, albeit of low evidentiary strength.
| Evidence Dimension | Patent-annotated biological activity profile |
|---|---|
| Target Compound Data | Annotated: antitumor, broad-spectrum kinase inhibitor, Raf kinase inhibitor, apoptosis inducer, cytostatic |
| Comparator Or Baseline | 4-Fluoro analog (CAS 883794-76-1): no equivalent annotation found; 4-Methyl analog (CAS 477334-12-6): no equivalent annotation found |
| Quantified Difference | Qualitative only; no quantitative IC₅₀, EC₅₀, or selectivity data available for direct comparison |
| Conditions | Annotations derived from patent literature as cited by commercial supplier biossantibodies.com; assay conditions not specified |
Why This Matters
For procurement decisions where annotated biological activity guides compound selection for screening libraries, the presence of patent-derived activity annotations may prioritize this compound over unannotated analogs, though the absence of quantitative data limits confidence.
- [1] Bioss Antibodies. bs-75359C: 1-(4-Chlorophenyl)-3-(4-phenoxyanilino)-1-propanone. Product Datasheet with Biological Activity Annotations. View Source
